molecular formula C10H12ClN3O2 B1522073 (3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1179376-95-4

(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1522073
M. Wt: 241.67 g/mol
InChI Key: PCQYJDASZMUIPA-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, often abbreviated as MMPH, is a synthetic compound that is used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular formula of C9H9ClN2O2. It is a derivative of the 1,2,4-oxadiazole class of compounds, which are known for their potential applications in pharmaceuticals, agrochemicals, and industrial products. MMPH has been studied for its use in a variety of scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, have been synthesized through various chemical routes, including the polyphosphoric acid condensation method. These compounds are characterized using advanced spectroscopic techniques like FT-IR, DSC, NMR, and mass spectrometry to determine their molecular structure and properties (Shimoga, Shin, & Kim, 2018).

Materials Science Applications

Oxadiazole derivatives exhibit notable properties in materials science, such as in the synthesis of blue light-emitting polyamides and poly(amide-imide)s containing the oxadiazole ring. These materials demonstrate high thermal stability, good solubility in organic solvents, and significant fluorescence in the blue region, making them suitable for optoelectronic applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Antimicrobial Applications

Oxadiazole compounds have also been explored for their antimicrobial potential. For example, certain oxadiazole derivatives have shown significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains such as Pseudomonas aeruginosa and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQYJDASZMUIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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